2-(4-Isopropyl-phenyl)-1H-imidazole
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Overview
Description
2-(4-Isopropyl-phenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of 4-isopropylbenzaldehyde with ammonium acetate in the presence of acetic acid to form the imidazole ring.
Cyclization Reaction: Another approach is the cyclization of 4-isopropylbenzylamine with formamide under acidic conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, and mild acidic conditions.
Reduction: LiAlH₄, H₂ with a palladium catalyst.
Substitution: Nucleophiles like halides or alkyl groups, often under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted imidazoles with different functional groups.
Scientific Research Applications
2-(4-Isopropyl-phenyl)-1H-imidazole has found applications in various scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Isopropyl-phenyl)-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Imidazole: The parent compound with similar biological and chemical properties.
4-Isopropylphenol: A phenolic compound with an isopropyl group at the para position.
Benzimidazole: A fused imidazole and benzene ring structure.
Uniqueness: 2-(4-Isopropyl-phenyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity compared to other similar compounds.
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Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(2)10-3-5-11(6-4-10)12-13-7-8-14-12/h3-9H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBDNQFYGQXPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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